4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one
Description
4,5,6,7-Tetrachloro-1,3-dihydro-2H-benzimidazol-2-one is a halogenated heterocyclic compound featuring a benzimidazolone core with four chlorine atoms substituted at positions 4, 5, 6, and 5. This structure combines the aromatic stability of the benzene ring with the electron-deficient nature of the imidazolone moiety, enhanced by the electron-withdrawing chlorine substituents.
Properties
IUPAC Name |
4,5,6,7-tetrachloro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4N2O/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDDLNUQYMMLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrachloro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
4,5,6,7-Tetrachloro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit ubiquitin C-terminal hydrolase L3, an enzyme involved in protein degradation, with an IC50 value of 0.6 μM . This inhibition disrupts the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorisondamine Chloride
Structure : 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium dichloride .
- Core Difference : Isoindolium (one nitrogen in the heterocycle) vs. benzimidazolone (two nitrogens).
- Substituents : Chlorisondamine includes a quaternary ammonium group and methyl substituents, enhancing its polarity and bioavailability.
- Application : Used as an antihypertensive agent due to its ganglionic blocking activity. The tetrachloro substitution likely contributes to its stability and receptor binding .
Fthalide (4,5,6,7-Tetrachloro-1,3-dihydrobenzo[c]furan-2-one)
Structure: Benzofuranone core with tetrachloro substitution .
- Core Difference: Oxygen-based furanone ring vs. nitrogen-containing benzimidazolone.
- Substituent Impact : The chlorine atoms increase electrophilicity, making fthalide reactive toward nucleophiles.
- Application: Primarily a herbicide and fungicide.
Tetrachloro Phthalic Anhydride (TCPA)
Structure : Phthalic anhydride derivative with four chlorines .
- Core Difference: Bicyclic dianhydride vs. monocyclic benzimidazolone.
- Reactivity : TCPA’s electron-deficient aromatic system facilitates reactions with amines or alcohols, forming polyimides or esters.
- Application : Used in polymer synthesis (e.g., flame retardants) and as a precursor for dyes. Its high chlorine content enhances thermal stability .
Pigment Yellow 138
Structure: Tetrachloro-isoindole-dione fused with a quinoline moiety .
- Core Difference: Isoindole-1,3-dione fused to a quinoline vs. benzimidazolone.
- Substituent Impact : Chlorine atoms improve lightfastness and weather resistance.
- Application : High-performance yellow pigment for plastics and coatings. The rigid, halogenated structure prevents migration and degradation .
4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one
Structure : Ethyl-substituted benzimidazolone .
- Comparison : Lacks chlorine substituents, reducing electron-withdrawing effects and reactivity.
Biological Activity
4,5,6,7-Tetrachloro-1,3-dihydro-2H-benzimidazol-2-one is a chlorinated benzimidazole derivative recognized for its diverse biological activities. This compound has garnered attention in various fields including medicinal chemistry due to its potential as an enzyme inhibitor and its interactions with biological macromolecules. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 4,5,6,7-tetrachloro-1,3-dihydrobenzimidazol-2-one
- Molecular Formula : C7H2Cl4N2O
- Molecular Weight : 271.9156 g/mol
- CAS Number : 18392-41-1
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. One notable target is the ubiquitin C-terminal hydrolase L3 (UCH-L3), which plays a crucial role in protein degradation pathways. The compound exhibits an IC50 value of approximately 0.6 μM against UCH-L3, indicating potent inhibitory activity.
Biological Activity Overview
The compound has been evaluated for various biological activities:
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. In a study involving several analogs of 1,3-dihydro-2H-benzimidazol-2-one:
- Compounds were tested against both Gram-positive and Gram-negative bacteria.
- The results showed that certain derivatives displayed high antibacterial activity with zones of inhibition exceeding 28 mm against Staphylococcus aureus and Escherichia coli .
| Compound | E. coli (Zone of Inhibition) | S. aureus (Zone of Inhibition) |
|---|---|---|
| 6a | 16 mm | 18 mm |
| 6b | 18 mm | 18 mm |
| 6e | 29 mm | 24 mm |
| Ciprofloxacin (Standard) | 28 mm | 21 mm |
Anticancer Activity
The compound's structural similarities to other benzimidazole derivatives suggest potential anticancer properties. Benzimidazole derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines. For instance, studies have indicated that modifications in the benzimidazole core can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Case Studies
- Antibacterial Screening : A study conducted on various benzimidazole analogs found that compounds with higher chlorine substitution demonstrated enhanced antibacterial activity. The study utilized a disc diffusion method to measure the effectiveness against multiple bacterial strains .
- In Vivo Studies : Another investigation into the efficacy of benzimidazole derivatives against Trypanosoma cruzi showed that certain derivatives exhibited low toxicity while maintaining high potency against the parasite in animal models .
Q & A
Q. How can researchers optimize the synthesis of 4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one to improve yield and purity?
- Methodological Answer : Optimization involves refining reaction conditions such as solvent selection (e.g., absolute ethanol with glacial acetic acid as a catalyst), reflux duration, and stoichiometric ratios of precursors. For example, refluxing with substituted benzaldehydes under acidic conditions can enhance cyclization efficiency . Post-reaction purification steps, such as vacuum evaporation and recrystallization, are critical for isolating high-purity products. Comparative studies using TLC or HPLC to monitor reaction progress are recommended .
Q. What analytical techniques are most effective for characterizing the structure of 4,5,6,7-tetrachloro-benzimidazolone derivatives?
- Methodological Answer : Multimodal characterization is essential:
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and aromaticity. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of crystal structure and stereochemistry .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Methodological Answer : Begin with in vitro assays targeting specific pathways (e.g., kinase inhibition or antimicrobial activity). Use standardized protocols:
- Dose-response curves to determine IC values.
- Positive/Negative Controls : Compare with known inhibitors or reference compounds.
- Reproducibility : Triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reliability. Derivatives with halogen substituents often exhibit enhanced bioactivity due to increased lipophilicity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts or IR peaks) be resolved for structurally similar derivatives?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).
- Deuterated Solvents : Minimize solvent interference in NMR.
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict spectral profiles and compare with experimental data .
Q. What experimental approaches can elucidate the mechanistic pathway of 4,5,6,7-tetrachloro-benzimidazolone formation during synthesis?
- Methodological Answer : Mechanistic studies require:
- Intermediate Trapping : Use quenching agents (e.g., NaSO) to isolate and characterize transient species .
- Isotopic Labeling : -labeled reagents to track oxygen incorporation in the carbonyl group.
- Kinetic Profiling : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps .
Q. How can structure-activity relationships (SAR) be systematically explored for halogenated benzimidazolone derivatives?
- Methodological Answer : Design a library of analogs with controlled modifications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
